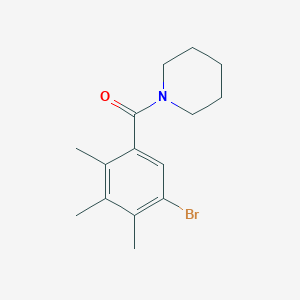

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine

Description

Historical Development of Benzoylpiperidine as a Privileged Structure

The benzoylpiperidine framework emerged as a pharmacophoric cornerstone in the late 20th century, gaining prominence through its incorporation into serotonin receptor antagonists such as ketanserin and altanserin. Early structural analyses revealed that the 4-(p-fluorobenzoyl)piperidine motif enabled precise orientation within 5-HT~2A~ receptor binding pockets, establishing it as a constrained butyrophenone analog. By the 2000s, researchers recognized the fragment’s dual utility: its metabolic stability (resistance to cytochrome P450 oxidation) and capacity to serve as a piperazine bioisostere through carbonyl-mediated hydrogen bonding. The introduction of 1-(5-bromo-2,3,4-trimethylbenzoyl)piperidine reflects iterative optimization efforts to enhance target selectivity via bromine’s electron-withdrawing effects and methyl groups’ steric guidance.

Structural Significance in Medicinal Chemistry

The canonical benzoylpiperidine structure comprises a phenyl(piperidin-4-yl)methanone core, which adopts a planar conformation ideal for π-π stacking and hydrophobic interactions. In this compound, strategic substitutions introduce three key modifications:

- Bromine at C5 : Enhances electrophilicity for nucleophilic aromatic substitution while increasing molecular polarity (ClogP reduction of ~0.8).

- Methyl groups at C2, C3, C4 : Impart steric hindrance to stabilize ligand-receptor complexes and mitigate off-target binding.

- Piperidine N-acylation : Precludes rapid hepatic glucuronidation observed in secondary amines, extending plasma half-life.

Comparative analysis with unsubstituted benzoylpiperidine (Table 1) illustrates these effects:

| Property | Benzoylpiperidine | 1-(5-Bromo-2,3,4-TM Benzoyl)Piperidine |

|---|---|---|

| Molecular Weight (g/mol) | 203.27 | 310.23 |

| ClogP | 2.1 | 3.4 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 3 | 3 |

| Polar Surface Area (Ų) | 29.1 | 29.1 |

Research Evolution and Current Knowledge Gaps

Recent advances in benzoylpiperidine chemistry have focused on diversifying substitution patterns to address unmet needs in drug delivery and selectivity. The 2024 review by Bononi et al. cataloged over 120 benzoylpiperidine-based agents across 8 therapeutic categories, yet highlighted critical gaps:

- Synthetic Accessibility : Current routes to polysubstituted derivatives like this compound rely on low-yielding Friedel-Crafts acylations (≤35%) or costly transition-metal catalysis.

- Structure-Activity Relationship (SAR) Uncertainty : The synergistic effects of bromo and trimethyl groups on target engagement remain underexplored, with only in silico docking studies suggesting enhanced MAO-B affinity.

- Biological Characterization : Despite promising in vitro profiles, no in vivo data exist for this compound, impeding translational assessment.

Positioning Within Heterocyclic Chemistry Research

Benzoylpiperidines occupy a unique niche among nitrogen-containing heterocycles, combining piperidine’s conformational flexibility with benzoyl’s aromatic rigidity. This duality enables:

- Bioisosteric Replacement : Successful substitution of piperazine in GlyT1 inhibitors (e.g., compound 75, IC~50~ = 30 nM) without loss of hydrogen-bonding capacity.

- Multi-Target Engagement : Demonstrated activity across monoamine transporters, NMDA receptors, and MAGL enzymes via tunable electronic profiles.

- Synthetic Versatility : Compatibility with Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and reductive alkylations for library diversification.

The this compound variant exemplifies these principles, offering a template for probing steric-electronic relationships in neuroactive small molecules.

Properties

IUPAC Name |

(5-bromo-2,3,4-trimethylphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO/c1-10-11(2)13(9-14(16)12(10)3)15(18)17-7-5-4-6-8-17/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPSCLFMHAUYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine typically involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Basic Information

- Linear Formula : C15H20BrNO

- Molecular Weight : 310.237 g/mol

- CAS Number : 399006-03-2

Structural Characteristics

The compound features a piperidine ring substituted with a bromo and trimethylbenzoyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that various substituted benzamides possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of these compounds plays a crucial role in their efficacy against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| W6 | 5.19 | S. aureus |

| W1 | 5.08 | C. albicans |

| W17 | 4.12 | HCT116 (cancer) |

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines such as human colorectal carcinoma (HCT116) and others. The results suggest that certain analogues of this compound demonstrate promising anticancer activity, outperforming standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| W17 | 4.12 | HCT116 |

| Standard | 7.69 | 5-FU (reference) |

Synthesis of Novel Derivatives

The synthesis of derivatives based on the structure of this compound has been explored to enhance biological activity and reduce toxicity. These derivatives are synthesized through various methods including amide bond formation and coupling reactions under controlled conditions .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of brominated compounds demonstrated that modifications to the benzoyl moiety significantly affected antibacterial potency. The synthesized compounds were tested against standard bacterial strains, showing a clear correlation between structural modifications and antimicrobial efficacy .

Case Study 2: Anticancer Screening

In vitro studies evaluated the effectiveness of piperidine derivatives against multiple cancer cell lines. The results indicated that specific substitutions on the piperidine ring enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Comparisons

Aromatic Substitution Patterns

- 1-BCP (1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine) : This compound, a lead for AMPA receptor-targeted anti-fatigue agents, demonstrates that electron-donating groups (e.g., methylenedioxy) enhance receptor binding. In contrast, bromo and methyl groups in 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine may alter steric interactions and lipophilicity .

- BTCP (Benzo[b]thiophen-2-yl-cyclohexyl-piperidine): An analog of phencyclidine (PCP), BTCP inhibits Trypanosoma cruzi trypanothione reductase (TryR). The benzo[b]thiophene group provides distinct π-π interactions compared to brominated benzoyl systems .

Conformational and Electronic Effects

Pharmacophore Compatibility

- Sigma-1 Receptor Ligands : Piperidine derivatives with 1-(3-phenylbutyl) substituents maintain salt-bridge interactions with Glu172 but exhibit varied orientations in hydrophobic pockets depending on substituent size .

- AMPA Receptor Affinity : 1-BCP derivatives with optimized substituents (e.g., compound 5b) show strong receptor binding, suggesting that bromo and methyl groups in this compound could similarly modulate affinity .

Biological Activity

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 5-bromo-2,3,4-trimethylbenzoyl chloride. The reaction conditions often require the presence of a base such as triethylamine to facilitate the acylation process. The resulting compound can be purified through recrystallization or chromatography.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Cholesterol-Lowering Effects : Similar compounds have been shown to exhibit hypolipidemic effects by reducing total cholesterol and low-density lipoprotein (LDL) levels in serum. For instance, derivatives with piperidine moieties have demonstrated significant reductions in cholesterol levels compared to control groups in animal studies .

- Antiviral Activity : Other piperidine derivatives have been evaluated for antiviral properties against various viruses including HIV and herpes simplex virus (HSV). These studies suggest that structural modifications can enhance antiviral efficacy .

- Antimicrobial Properties : Research indicates that piperidine derivatives possess antibacterial and antifungal activities. For example, compounds similar to this compound have shown effectiveness against strains like Staphylococcus aureus and Candida albicans .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Cholesterol-Lowering Study : In a study involving mice treated with a compound containing a piperidine moiety, results indicated a significant reduction in serum cholesterol levels compared to untreated controls. The study concluded that modifications in the benzoyl group could enhance hypolipidemic effects .

- Antiviral Screening : A series of piperidine derivatives were tested for their ability to inhibit HIV-1 replication. The most promising candidates showed moderate antiviral activity and were further evaluated for structure-activity relationships (SAR) to optimize efficacy .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial properties of various piperidine derivatives against common bacterial and fungal pathogens. Results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine?

The synthesis typically involves coupling a brominated aromatic precursor (e.g., 5-bromo-2,3,4-trimethylbenzoic acid) with a piperidine derivative. Key steps include:

- Acylation : Reacting the benzoic acid with piperidine via a coupling agent (e.g., EDCl/HOBt) to form the benzoyl-piperidine backbone.

- Halogenation : Introducing bromine at the 5-position of the aromatic ring using electrophilic substitution (e.g., NBS in DCM under UV light) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques characterize this compound’s structure?

- FTIR : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and piperidine ring vibrations (~2800 cm⁻¹, C-H stretching) .

- NMR :

- ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm for piperidine CH₂; δ 2.1–2.3 ppm for aromatic CH₃).

- ¹³C NMR : Carbonyl carbon at ~170 ppm; brominated aromatic carbons deshielded (δ 120–140 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₂₀BrNO₂: ~334.05 Da).

Q. What biological activity assays are suitable for initial screening?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MDA-MB-231) to evaluate IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .

- Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion or transporter-mediated uptake .

Advanced Research Questions

Q. How can QSAR modeling optimize this compound’s pharmacological profile?

- Data curation : Compile experimental IC₅₀/pIC₅₀ values from analogous piperidine derivatives (e.g., Supplementary Table S1 in ).

- Descriptor selection : Compute topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric parameters (molar refractivity) .

- Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets to ensure model robustness (R² > 0.7, Q² > 0.5) .

Q. How to resolve contradictions in spectroscopic data for conformational analysis?

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing coalescence of methylene proton signals at elevated temperatures .

- 2D NOESY : Detect spatial proximity between aromatic methyl groups and piperidine protons to confirm chair vs. boat conformations .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes (B3LYP/6-31G* level) .

Q. What strategies enhance metabolic stability in pharmacokinetic studies?

- In silico ADMET prediction : Use ADMET Predictor™ to identify metabolic soft spots (e.g., benzylic C-H bonds prone to oxidation) .

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position of the piperidine ring to reduce CYP450-mediated degradation .

- Prodrug design : Mask the carbonyl group as an ester to improve oral bioavailability .

Q. How to prioritize biological targets for this compound?

- SwissTargetPrediction : Upload the structure to predict affinity for kinases, GPCRs, or ion channels .

- PASS analysis : Estimate probabilities for antitumor (>70% for antileukemic activity) or neuropharmacological effects (e.g., dopamine receptor modulation) .

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., PDB: 4XND for kinase inhibition) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

Q. Why might in vitro and in vivo activity profiles diverge?

- Plasma protein binding : Measure % bound fraction via equilibrium dialysis; high binding (>95%) reduces free drug availability .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylated derivatives) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.